molecular formula C18H21N3O4S B2592754 N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide CAS No. 1904048-47-0

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide

Cat. No.: B2592754
CAS No.: 1904048-47-0
M. Wt: 375.44
InChI Key: DUKZLUQOOLMGGN-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide is a synthetic compound featuring a propanamide backbone linked to a 3-methylphenyl ring substituted with a sulfonamide group. The sulfonamide moiety is further functionalized with an azetidine ring bearing a pyridin-3-yloxy substituent. This structure integrates multiple pharmacophoric elements: the sulfonamide group often enhances binding to biological targets, the azetidine ring introduces conformational rigidity, and the pyridine moiety may improve solubility or participate in hydrogen bonding .

Properties

IUPAC Name

N-[3-methyl-4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-18(22)20-14-6-7-17(13(2)9-14)26(23,24)21-11-16(12-21)25-15-5-4-8-19-10-15/h4-10,16H,3,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKZLUQOOLMGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methyl-4-aminophenyl sulfone with 3-(pyridin-3-yloxy)azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Core Structural Similarities and Divergences

The compound shares a propanamide-phenyl-sulfonamide scaffold with several analogs, but its azetidine-pyridinyloxy substituent distinguishes it:

Compound Name Molecular Formula Sulfonyl-Linked Group Key Structural Features
Target Compound Not explicitly stated 3-(pyridin-3-yloxy)azetidin-1-yl Azetidine ring, pyridinyloxy substituent
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide C₂₀H₂₄N₂O₃S₂ Piperidin-1-yl Piperidine ring, phenylsulfanyl side chain
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Not provided 1,3-thiazol-2-ylamino Thiazole ring, phenoxy substituent
Bicalutamide C₁₈H₁₄F₄N₂O₄S p-Fluorophenyl Trifluoromethyl, cyano groups

Key Observations :

  • Azetidine vs. Piperidine/Thiazole : The azetidine ring (4-membered) in the target compound imposes greater steric strain and conformational restriction compared to the 6-membered piperidine in or the planar thiazole in . This may enhance target selectivity or metabolic stability.

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogs exhibit wide variability. For example, a benzoxazolo-oxazine propanamide derivative melts at 168–170°C , whereas a chromen-pyrazolo-pyrimidine sulfonamide analog melts at 252–255°C . The azetidine-pyridinyloxy group in the target compound may lower melting points due to reduced symmetry compared to bulkier substituents.
  • Solubility : The pyridine oxygen in the target compound could enhance solubility in polar solvents relative to the lipophilic piperidine () or thiazole () analogs.

Biological Activity

N-(3-methyl-4-{[3-(pyridin-3-yloxy)azetidin-1-yl]sulfonyl}phenyl)propanamide is a compound that belongs to the sulfonamide class, characterized by a sulfonyl group bonded to an amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article will delve into its biological activity, including enzyme inhibition, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C15H19N3O3S
  • Molecular Weight: 319.39 g/mol
  • Key Functional Groups:
    • Sulfonamide group (SO2-NH)
    • Propanamide group (C3H7NO)
    • Pyridyloxy group (C5H4NO)

Inhibition of Histone Deacetylases (HDACs)

Research has identified this compound as a moderate inhibitor of specific HDAC subtypes. HDACs play a critical role in gene regulation and are implicated in various diseases, including cancer. The compound's ability to inhibit these enzymes suggests potential therapeutic applications in oncology.

Table 1: HDAC Inhibition Activity

CompoundHDAC SubtypeIC50 Value (µM)Reference
This compoundHDAC112.5
This compoundHDAC215.0

Other Biological Activities

In addition to its role as an HDAC inhibitor, preliminary studies have indicated that this compound may exhibit other biological activities, including:

Case Studies

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the proliferation of cancer cell lines through its action on HDACs. The study utilized various assays to confirm the cytotoxic effects and elucidated the mechanism of action via gene expression analysis.

Case Study 2: Pharmacokinetics and Toxicology

In vivo studies are essential to understand the pharmacokinetic profile and potential toxicity of this compound. Initial findings suggest moderate bioavailability and a favorable safety profile in animal models, warranting further exploration in clinical settings.

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